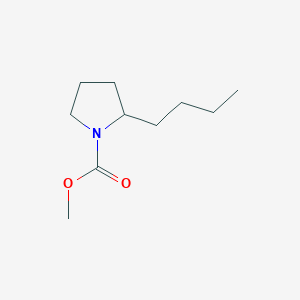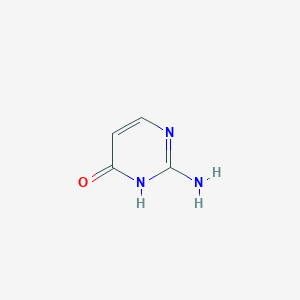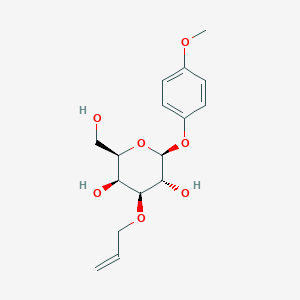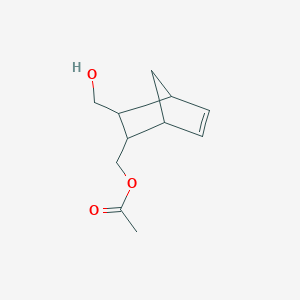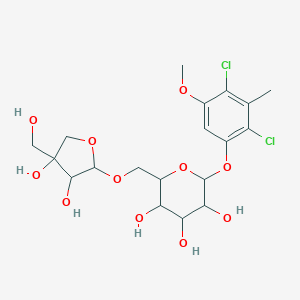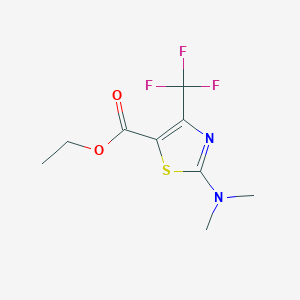
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate
Descripción general
Descripción
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazolecarboxylates and is known for its ability to act as a potent inhibitor of certain enzymes and biological processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate involves its ability to bind to the active site of enzymes and disrupt their function. This compound is known to form strong hydrogen bonds with the amino acid residues in the active site, leading to inhibition of enzyme activity. Additionally, it has been shown to exhibit antioxidant and antimicrobial properties, further expanding its potential applications.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may have potential uses in the treatment of various diseases. Additionally, this compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is its ability to act as a potent inhibitor of enzymes and biological processes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate. One area of interest is the development of new inhibitors of enzymes and biological processes using this compound as a template. Additionally, further investigation into its potential uses in the treatment of diseases such as cancer and Alzheimer's disease may be warranted. Finally, the development of new synthetic routes for this compound may lead to improved yields and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate has been extensively studied for its potential applications in various areas of scientific research. One of its primary uses is as a tool for investigating enzyme inhibition and biological processes. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase, among others.
Propiedades
Número CAS |
135026-10-7 |
|---|---|
Nombre del producto |
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate |
Fórmula molecular |
C9H11F3N2O2S |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2S/c1-4-16-7(15)5-6(9(10,11)12)13-8(17-5)14(2)3/h4H2,1-3H3 |
Clave InChI |
ZRJZKAXPJRDCOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

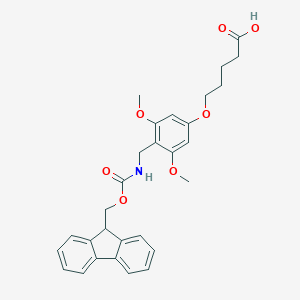
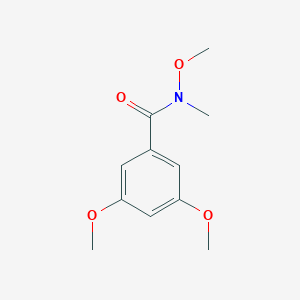
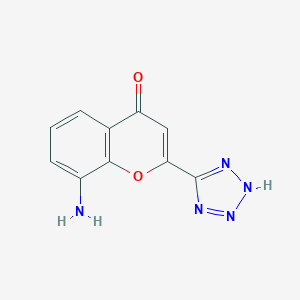
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
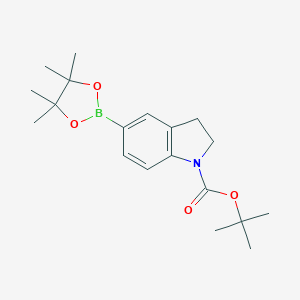
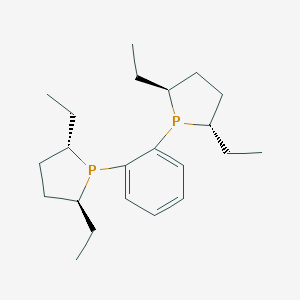
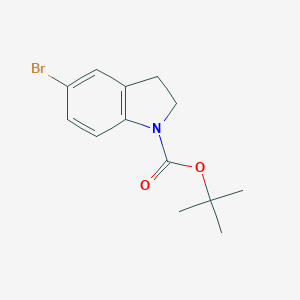
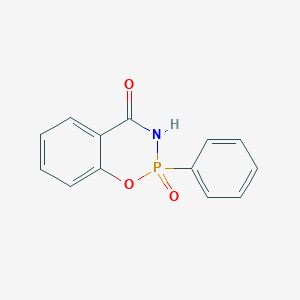
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
